molecular formula C8H2Cl2O3 B1329375 4,5-Dichlorophthalic anhydride CAS No. 942-06-3

4,5-Dichlorophthalic anhydride

Cat. No. B1329375
CAS RN: 942-06-3
M. Wt: 217 g/mol
InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3 . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da . It is also known by other names such as 5,6-dichloro-1,3-isobenzofurandione .


Synthesis Analysis

The synthesis of 4,5-Dichlorophthalic anhydride involves a reaction with hexanes and PhMe to provide anhydride 40 (9.23 g, 100%) as a beige powder .


Molecular Structure Analysis

The molecular structure of 4,5-Dichlorophthalic anhydride is represented by the formula C8H2Cl2O3 . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da .


Chemical Reactions Analysis

4,5-Dichlorophthalic anhydride shows reactivity towards several nucleophiles, including thiosemicarbazide and different amines. This leads to the production of carboxylic acid derivatives resulting from anhydride’s opening, namely, phthalimide and dicarboxylic acid (1–12) products .


Physical And Chemical Properties Analysis

4,5-Dichlorophthalic anhydride is a beige powder with a melting point of 185-189 °C . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da .

Scientific Research Applications

Chemical Reactivity and Synthesis

4,5-Dichlorophthalic anhydride (DCPA) exhibits significant chemical reactivity, making it a valuable compound in synthesis processes. Abuelizz et al. (2022) studied its reactivity with various nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives. The study emphasizes DCPA's role in producing phthalimide and dicarboxylic acid products, valuable in chemical, plastic, agrochemical, and pharmaceutical industries. The structural confirmation of these products was achieved through NMR, IR, and MS spectroscopy, combined with Density-Functional Theory (DFT) studies (Abuelizz et al., 2022).

Photoreduction Studies

Research by Hansongnern et al. (2003) delved into the photoreduction of DCPA in 2-propanol, using time-resolved electron paramagnetic resonance. This study reveals insights into the excited triplet states and reaction dynamics of DCPA, contributing to a deeper understanding of its photophysical properties (Hansongnern et al., 2003).

Applications in Polymer Science

DCPA is also instrumental in the field of polymer science. Kricheldorf et al. (2005) synthesized new aromatic diamines from DCPA, which were subsequently used to create polyimides. These polyimides, characterized by high glass transition temperatures and low crystallization tendency, are significant for their potential applications in various industrial domains (Kricheldorf et al., 2005).

Catalytic Studies

The study of catalytic hydrogenolysis-dehalogenation of DCPA on supported bimetallic Pd catalysts by Liu Yue-ming (2003) provides insights into industrial applications, particularly in enhancing the activity and stability of catalysts for efficient chemical processes (Liu Yue-ming, 2003).

Photopolymerization

In photopolymerization, Xiao et al. (2014) and (2015) demonstrated the use of DCPA derivatives in initiating radical and cationic photopolymerizations under visible light. These studies highlight the versatility and performance of DCPA derivatives in advanced photopolymerization applications, contributing to the development of efficient and versatile photoinitiating systems (Xiao et al., 2014), (Xiao et al., 2015).

Luminescent Properties

The research by Badiane et al. (2018) on lanthanide-based coordination polymers with 4,5-dichlorophthalate ligand explored the tunable luminescence properties of these compounds. This study is significant for its potential in creating luminescent bar codes and multi-emissive materials, useful in various technological applications (Badiane et al., 2018).

Hydrogen-Bonded Structures

The study of hydrogen-bonded structures in proton-transfer compounds of DCPA with various Lewis bases by Smith et al. (2008, 2009, 2010) provides valuable insights into the molecular interactions and structural aspects of DCPA. These studies contribute to the understanding of its behavior in different chemical environments and its potential applications in material science and crystallography (Smith et al., 2008), (Smith et al., 2009), (Smith et al., 2010).

Photoinitiator Development

DCPA derivatives have been explored as photoinitiators in radical and cationic photopolymerizations under visible light. The work of Xiao et al. (2015) in this area demonstrates the structural effects of these derivatives on their initiating abilities, which is crucial for the development of advanced materials and technologies in the field of photopolymerization (Xiao et al., 2015).

Safety And Hazards

4,5-Dichlorophthalic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4,5-Dichlorophthalic anhydride research could involve further exploration of its reactivity towards various nucleophiles. This could lead to the production of a wider range of carboxylic acid derivatives . Additionally, its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries could be further explored .

properties

IUPAC Name

5,6-dichloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOWUBMELTORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240970
Record name 4,5-Dichlorophthalic anhydride
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Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorophthalic anhydride

CAS RN

942-06-3
Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-Dichlorophthalic anhydride
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Record name 4,5-dichlorophthalic anhydride
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Synthesis routes and methods I

Procedure details

A mixture of 5.0 grams (22.7 mmol) of 4,5,-dichlorotetrahydrophthalic anhydride and of activated carbon (Darco KB-60, 1.0 gram) was slurried with 10 mL of 1,2,4-trichlorobenzene and heated to 190° C. for 25 h. The reaction mixture was then filtered while hot and the filtrate was allowed to cool to room temperature, at which time the product precipitated out of solution. After the addition of 5 mL of hexanes to ensure complete precipitation, the product was collected and washed with hexanes. Drying in a vacuum dessicator (60° C., 0.25 mm Hg, 24 h) gave 1 (3.9 g, 80% yield, 99.6% purity by GC), mp 185°-16.5° C. (lit mp 187° C.).
Name
4,5,-dichlorotetrahydrophthalic anhydride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask equipped with a stirrer, nitrogen inlet, and DEAN-STARK trap, 10.0 grams of 4,5-dichlorophthalic acid, 150 milliliters of xylene, and several crystals of toluenesulfonic acid were added. The mixture was heated to reflux and water was collected in the DEAN-STARK trap over a period often hours. The xylene was distilled off and the solid was collected in a BÜCHNER funnel and allowed to air dry, yielding 8.3 grams of 4,5-dichlorophthalic anhydride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 4,5-dichlorophthalic acid [(XVII), X=4-Cl, Y=5-Cl, 50.0 g, 0.213 mol] and acetic anhydride (70 mL) was heated to reflux until dissolution occurred. A distilling head was then attached and 30 mL of distillate was removed. The solution was cooled to room temperature whereupon a precipitate appeared. This solid was filtered, washed with anhydrous ether and dried in vacuo to provide the product (40.4 g, 87%) as a tan solid, m.p. 189°-192° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

4,5-Dichlorophthalic acid (30 g., 0.127 mole) is refluxed in 150 ml. of acetic anhydride for 3 hours. The acetic anhydride is evaporated and the residue is triturated with diethyl ether and filtered to give a quantitative yield of 4,5-dichlorophthalic anhydride. The crude product is recrystallized from ethyl acetate and hexane.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichlorophthalic anhydride
Reactant of Route 2
Reactant of Route 2
4,5-Dichlorophthalic anhydride
Reactant of Route 3
4,5-Dichlorophthalic anhydride
Reactant of Route 4
4,5-Dichlorophthalic anhydride
Reactant of Route 5
4,5-Dichlorophthalic anhydride
Reactant of Route 6
Reactant of Route 6
4,5-Dichlorophthalic anhydride

Citations

For This Compound
145
Citations
CR Ojala, WH Ojala, D Britton… - … Section B: Structural …, 1999 - scripts.iucr.org
4,5-Dichlorophthalic anhydride (CPA) lies on a twofold axis in space group C2/c; the molecules pack as stacks of two-dimensional sheets. Polymorph A of 5,6-dichlorobenzfurazan 1-…
Number of citations: 10 scripts.iucr.org
HA Abuelizz, AH Bakheit, M Marzouk, MM Abdellatif… - Molecules, 2022 - mdpi.com
The cyclic anhydrides are broadly employed in several fields, such as the chemical, plastic, agrochemical, and pharmaceutical industries. This study describes the chemical reactivity of …
Number of citations: 5 www.mdpi.com
D Britton, WE Noland, MJ Pinnow… - Helvetica chimica …, 2003 - Wiley Online Library
Crystal Packing: An Examination of the Packing of Molecules Approximately Isosteric with 4,5-Dichlorophthalic Anhydride Page 1 Crystal Packing: An Examination of the Packing of …
Number of citations: 7 onlinelibrary.wiley.com
JW Verbicky Jr, L Williams - The Journal of Organic Chemistry, 1983 - ACS Publications
The vapor-phase chlorination of phthalic anhydride 1 and its monochlorinated derivatives 2 and 3 in the temperature range from 390 to 600 C with elemental chlorine has been …
Number of citations: 15 pubs.acs.org
DS Pratt, GA Perkins - Journal of the American Chemical Society, 1918 - ACS Publications
(1) The systematic study of phthalic acid derivatives from the stand-point of constitution and color has been continued by the preparation of a large number of derivatives oftetrachloro-…
Number of citations: 2 pubs.acs.org
HF Wu, CH Chen - European Journal of Mass Spectrometry, 2002 - journals.sagepub.com
This study reports the investigation of some unusual adduct ions of hydroxide and oxygen atoms in both negative-ion chemical ionization (NCI) and collisionally-activated dissociation (…
Number of citations: 7 journals.sagepub.com
A Zweig, M Epstein - The Journal of Organic Chemistry, 1978 - ACS Publications
Monochlorination of molten phthalic anhydride in thepresence of ferric chloride proceeds with only a small pref-erence (55: 45) for 4-chlorophthalic anhydride over 3-chlorophthalic …
Number of citations: 9 pubs.acs.org
HR Kricheldorf, O Bolender… - High Performance …, 1998 - journals.sagepub.com
A new trifunctional monomer was prepared from ethyl-4-(4, 5-dichlorophthalimido) benzoate and 4-mercaptophenol. The phenolic OH groups were acetylated, and the carboxylic group …
Number of citations: 30 journals.sagepub.com
K Hansongnern, T Fukuju, H Yashiro, K Maeda… - academia.edu
The photoreduction of phthalic anhydride (PA), 3, 6-dichlorophthalic anhydride (3, 6-DCPA), 4, 5-dichlorophthalic anhydride (4, 5-DCPA) and tetrachlorophthalic anhydride (TCPA) in 2-…
Number of citations: 0 www.academia.edu
HR Kricheldorf, S Fan, L Vakhtangishvili… - Journal of Polymer …, 2005 - Wiley Online Library
New aromatic diamines were prepared in two steps from 4,5‐dichlorophthalic anhydride and primary amines. The resulting 4,5‐dichlorophthalimide was reacted with 4‐mercaptoaniline…
Number of citations: 19 onlinelibrary.wiley.com

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